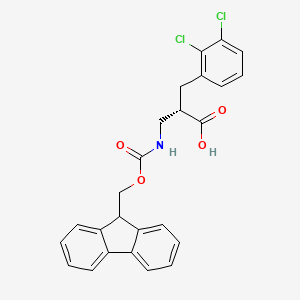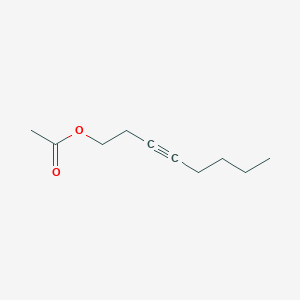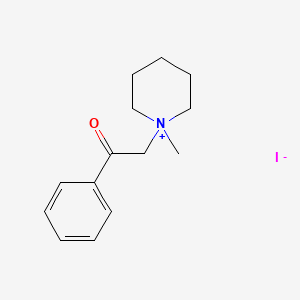
1-Methyl-1-(2-oxo-2-phenylethyl)piperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is an organic compound with a complex structure that includes a pyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone typically involves the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol: A reduced form of the compound with an alcohol group.
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-acetic acid: An oxidized form with a carboxylic acid group.
1-Methyl-3,4,5,6-tetrahydro-2h-pyridine: A simpler structure lacking the phenyl group.
Uniqueness
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is unique due to its combination of a pyridine ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40538-50-9 |
|---|---|
Molecular Formula |
C14H20INO |
Molecular Weight |
345.22 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
UQIVWHZGSGJFAA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


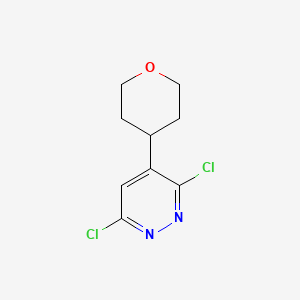

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
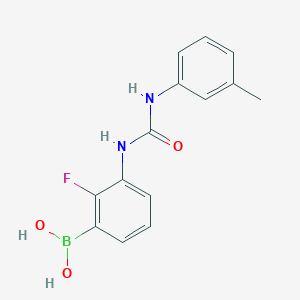

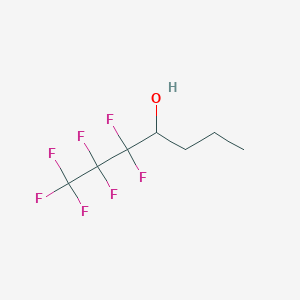
![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
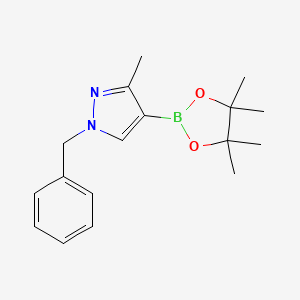
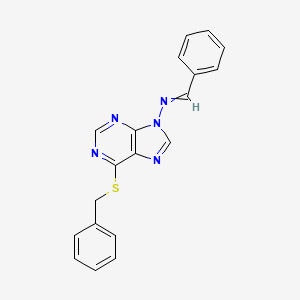
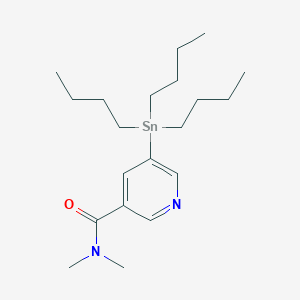
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
